molecular formula C11H15N3O B2921350 N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide CAS No. 2097913-95-4

N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

Cat. No. B2921350
CAS RN: 2097913-95-4
M. Wt: 205.261
InChI Key: MBCKPKSHTHFOOR-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are a class of compounds that have the ring C3N2 with adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring is a key structural feature, characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Brönsted Acid-mediated Annulations : A study demonstrated the use of 1-cyanocyclopropane-1-carboxylates reacted with arylhydrazines under the influence of a Brönsted acid to afford 1,3,5-trisubstituted pyrazoles, highlighting a strategy for synthesizing structurally diverse pyrazole derivatives (Xue et al., 2016).
  • Lewis Acid Catalyzed Reactions : Research described the efficient Lewis acid catalyzed reactions of donor–acceptor cyclopropanes with 1- and 2-pyrazolines, leading to the formation of substituted 2-pyrazolines and 1,2-diazabicyclo[3.3.0]octanes, showcasing a method for generating N-substituted 2-pyrazolines or 1,2-diazabicyclooctanes depending on the starting pyrazoline (Tomilov et al., 2010).
  • Direct N-cyclopropylation : An expedient method for the N-cyclopropylation of azoles and amides was developed, employing a nonpyrophoric cyclopropylbismuth reagent, highlighting the versatility of cyclopropanes in medicinal chemistry due to their spatial, electronic features, and high metabolic stability (Gagnon et al., 2007).

Biological Evaluations

  • Antitumor Agents : Benzothiazole derivatives, including compounds with cyclopropanecarbonylamino motifs, were designed, synthesized, and evaluated for their potent antitumor activities. Notably, certain derivatives exhibited excellent in vivo inhibitory effects on tumor growth, underscoring the therapeutic potential of these compounds (Yoshida et al., 2005).
  • Antifungal Activity : The synthesis of new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives was reported, which were active against Candida albicans in vitro, demonstrating the relevance of cyclopropane derivatives in developing new antifungal agents (Maruoka et al., 2008).

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-6-7(5-12-14)9-4-10(9)11(15)13-8-2-3-8/h5-6,8-10H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCKPKSHTHFOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

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